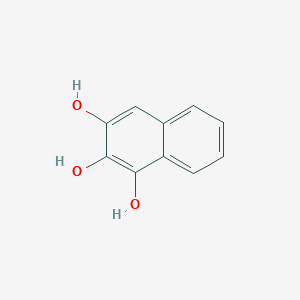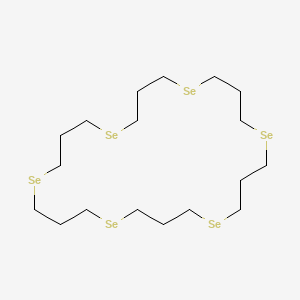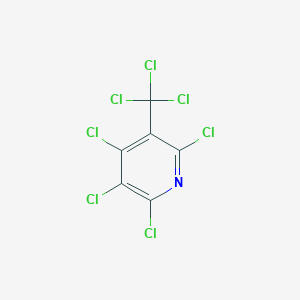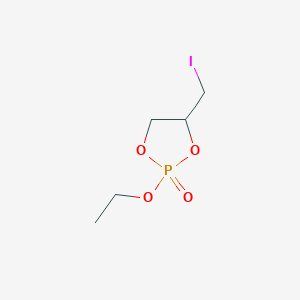
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine is a complex organic compound that belongs to the class of oxazolidines Oxazolidines are heterocyclic compounds containing nitrogen and oxygen in a five-membered ring This particular compound is characterized by its unique structure, which includes a 4-methylphenyl group, a phenyl group, and a 2-phenylethenyl group attached to the oxazolidine ring
Méthodes De Préparation
The synthesis of 5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with an appropriate reagent, such as ethyl chloroformate, to form the oxazolidine ring. The reaction conditions typically involve the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the cyclization process.
In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.
Analyse Des Réactions Chimiques
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazolidinones.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of reduced oxazolidine derivatives.
Substitution: The phenyl and 4-methylphenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, resulting in brominated or nitrated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazolidinones, while reduction produces reduced oxazolidine derivatives.
Applications De Recherche Scientifique
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific biological targets makes it a promising lead compound for new medications.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the function of bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.
The pathways involved in the compound’s action depend on its specific interactions with biological molecules. Detailed studies using techniques like molecular docking and enzyme assays are conducted to elucidate these pathways.
Comparaison Avec Des Composés Similaires
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine can be compared with other oxazolidine derivatives to highlight its uniqueness. Similar compounds include:
2-Phenyl-3-(2-phenylethenyl)-1,2-oxazolidine: Lacks the 4-methylphenyl group, which may affect its chemical reactivity and biological activity.
5-(4-Chlorophenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine: Contains a 4-chlorophenyl group instead of a 4-methylphenyl group, potentially altering its physicochemical properties and applications.
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethyl)-1,2-oxazolidine: Has a 2-phenylethyl group instead of a 2-phenylethenyl group, which may influence its reactivity and biological effects.
Propriétés
Numéro CAS |
120781-95-5 |
|---|---|
Formule moléculaire |
C24H23NO |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
5-(4-methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine |
InChI |
InChI=1S/C24H23NO/c1-19-12-15-21(16-13-19)24-18-23(17-14-20-8-4-2-5-9-20)25(26-24)22-10-6-3-7-11-22/h2-17,23-24H,18H2,1H3 |
Clé InChI |
WZNWWSQBVJSTOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CC(N(O2)C3=CC=CC=C3)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


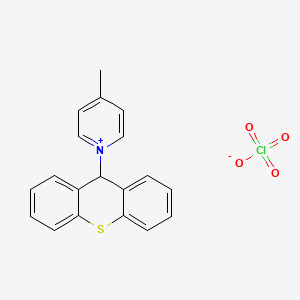
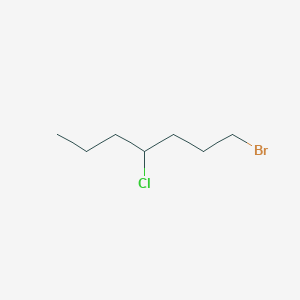
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
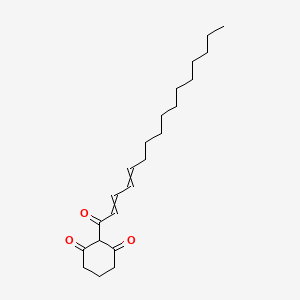
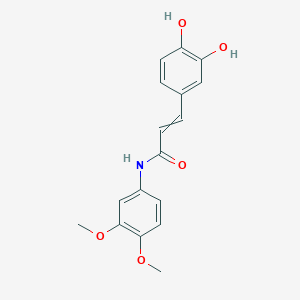
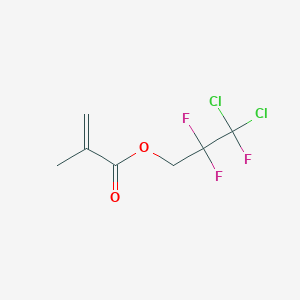
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)
